molecular formula C5H9BrO B152769 3-(Bromomethyl)-3-methyloxetane CAS No. 78385-26-9

3-(Bromomethyl)-3-methyloxetane

Cat. No. B152769
CAS RN: 78385-26-9
M. Wt: 165.03 g/mol
InChI Key: MGBZKWOJRYGRTO-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-3-methyloxetane is a chemical compound that is part of a broader class of oxetane derivatives. These compounds are of interest due to their potential applications in various fields, including material science and pharmaceuticals. The oxetane ring, a four-membered cyclic ether, is known for its strain and reactivity, which can be exploited in synthetic chemistry .

Synthesis Analysis

The synthesis of oxetane derivatives, including those with bromomethyl groups, can be achieved through several methods. One approach involves the reaction of 3-hydroxymethyl-3-methyloxetane with dibromides in the presence of a phase-transfer catalyst, leading to the formation of mono- and disubstituted products . Another method includes the synthesis of asymmetrically disubstituted methyl oxetanes from 2,2-bis(bromomethyl)propane-1,3-diol, yielding various derivatives with different substituents .

Molecular Structure Analysis

The molecular structure of bromomethylated oxetane derivatives can be elucidated using spectroscopic techniques such as NMR and X-ray diffraction analysis. These methods provide insights into the conformation of the molecules, the orientation of substituents, and the overall geometry of the compound . For instance, the structure of 5,5-bis(bromomethyl)-2-phenyl-1,3-dioxane, a related compound, was determined to exist in a chair conformation with specific orientations of the phenyl group .

Chemical Reactions Analysis

Bromomethylated oxetane derivatives can undergo various chemical reactions due to the presence of the reactive bromomethyl group. These reactions include palladium-catalyzed cross-coupling, which allows for further elaboration of the molecular structure . Additionally, the bromomethyl group can participate in radical processes, leading to the formation of new heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromomethylated oxetane derivatives can be influenced by the substituents attached to the oxetane ring. Spectroscopic investigations, such as FTIR and FT-Raman, along with quantum chemical simulations, can provide detailed information on the vibrational frequencies, molecular electrostatic potential surfaces, and reactivity descriptors of these molecules . These properties are essential for understanding the behavior of the compounds in different environments and for predicting their reactivity in chemical reactions.

Scientific Research Applications

Synthesis of Oxetane Derivatives and Polyoxetane Resins

3-(Bromomethyl)-3-methyloxetane plays a crucial role in the synthesis of various oxetane derivatives and polyoxetane resins. It has been used to prepare mono- and disubstituted products like 3-(6-Bromo-2-oxahexyl and 8-bromo-2-oxaoctyl)-3-methyloxetanes and bisoxetanes. These substances are valuable for creating soluble and insoluble polyoxetanes with applications in polymer science. For instance, the synthesis process involves cationic ring-opening polymerization, producing polymers with specific molecular weights and properties like elasticity and solubility. This makes them suitable for diverse applications, including adhesives, coatings, and potentially in electronics and medical devices (Motoi et al., 1988).

Development of Energetic Polymers

Energetic polymers, which have applications in solid propellants and explosives, are another significant area where 3-(Bromomethyl)-3-methyloxetane finds use. By undergoing various chemical processes, including polymerization and azidation, derivatives of 3-(Bromomethyl)-3-methyloxetane contribute to the synthesis of energetic polymers. These polymers are critical for creating high-energy materials used in military and aerospace applications (Barbieri et al., 2009).

Role in Producing Energetic Binders

The compound is integral to the development of energetic binders for solid propellants and polymer-bonded explosives. Its derivatives can be polymerized to create homopolymers with specific properties like a high molecular weight. These properties are essential for applications in propellants and explosives, where stability and performance under extreme conditions are crucial (Li et al., 2014).

Impact on Polymer Chemistry

3-(Bromomethyl)-3-methyloxetane significantly impacts polymer chemistry, particularly in creating new polymers with unique properties. Its derivatives are used as monomers in various polymerization processes, leading to polymers with distinct characteristics useful in multiple industries. For instance, the development of polyoxetane resins with specific molecular structures has applications in creating materials with desired physical and chemical properties (Singha et al., 2005).

Safety And Hazards

The safety data sheet for a similar compound, Methyl 3-(bromomethyl)benzoate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

3-(bromomethyl)-3-methyloxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c1-5(2-6)3-7-4-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBZKWOJRYGRTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074409
Record name Oxetane, 3-(bromomethyl)-3-methyl-
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Molecular Weight

165.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Oxetane, 3-(bromomethyl)-3-methyl-
Source EPA Chemicals under the TSCA
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Product Name

3-(Bromomethyl)-3-methyloxetane

CAS RN

78385-26-9
Record name 3-(Bromomethyl)-3-methyloxetane
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Oxetane, 3-(bromomethyl)-3-methyl-
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Record name Oxetane, 3-(bromomethyl)-3-methyl-
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Record name Oxetane, 3-(bromomethyl)-3-methyl-
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Record name 3-(bromomethyl)-3-methyloxetane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
90
Citations
U Makal, J Uilk, P Kurt, RS Cooke, KJ Wynne - Polymer, 2005 - Elsevier
… The present paper describes the homo- and co-polymerization of 3-bromomethyl-3-methyloxetane (BrOx) with previously utilized 3FOx and 5FOx (–OCH 2 CF 2 CF 3 ) [28]. BF 3 -…
Number of citations: 50 www.sciencedirect.com
AT Bellinghiere, EE Doherty, WL Pistel… - Organic Preparations …, 2015 - Taylor & Francis
… Herein, we report a straightforward synthesis of the title compound 3 from the commercially available 3-bromomethyl-3-methyloxetane (1) in two steps. …
Number of citations: 2 www.tandfonline.com
AA Malik, TG Archibald - Journal of Fluorine Chemistry, 1998 - infona.pl
… Preparation of a mono-substituted 3-bromomethyl-3-methyloxetane premonomer via a simple, high yield process amenable to commercial scaleup is also disclosed. The fluorinated …
Number of citations: 7 www.infona.pl
S Roszak, JJ Kaufman, WS Koski… - The Journal of …, 1992 - ACS Publications
… The photoelectron spectra of oxetane, 3-chloromethyl-3-methyloxetane, 3-bromomethyl-3-methyloxetane, and 3-iodo-3methyloxetane were studied using He I (21.22 eV) photons. …
Number of citations: 16 pubs.acs.org
U Makal, T Fujiwara, RS Cooke, KJ Wynne - Langmuir, 2005 - ACS Publications
… 3-(2,2,2-Trifluoroethoxymethyl)-3-methyloxetane (3FOx), 3-(2,2,3,3,3-penta-fluoropropoxymethyl)-3-methyloxetane (5FOx), and 3-bromomethyl-3-methyloxetane (BrOx) were …
Number of citations: 33 pubs.acs.org
TI Mukhametshin, AI Petrov, NV Kuznetsova… - Chemistry of …, 2017 - Springer
… It is known from the literature43 that AMMO (2b) can be synthesized from 3-bromomethyl-3-methyloxetane (2a), obtained in turn by bromination of metriol with sodium bromide in a …
Number of citations: 9 link.springer.com
KJ Wynne, U Makal, P Kurt, L Gamble - Langmuir, 2007 - ACS Publications
… 3-(2,2,2-Trifluoroethoxymethyl)-3-methyloxetane (3FOx) and 3-bromomethyl-3-methyloxetane (BrOx) were synthesized by published procedures 30 or were generously provided by …
Number of citations: 34 pubs.acs.org
J Dale, SB Fredriksen - Acta chemica scandinavica, 1991 - actachemscand.org
Conditions for obtaining the optimum yield of the cyclic trimer in the cationic oligomerization of oxetanes have been determined. At moderate dilution (0.05 M) with catalytic quantities of …
Number of citations: 17 actachemscand.org
AA Malik, RP Carlson - Journal of Fluorine Chemistry, 1998 - infona.pl
… Preparation of a mono-substituted 3-bromomethyl-3-methyloxetane premonomer via a simple, high yield process amenable to commercial scaleup is also disclosed. The fluorinated …
Number of citations: 2 www.infona.pl
T Fujiwara, U Makal, KJ Wynne - Macromolecules, 2003 - ACS Publications
… We use ME2Ox to designate the oxetane made from 2-(2-methoxyethoxy)ethanol and 3-bromomethyl-3-methyloxetane. ME2Ox is also used for the derived polymer segment. This …
Number of citations: 41 pubs.acs.org

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